3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-15-9-10(12(14-15)18-2)11(17)13-3-4-16-5-7-19-8-6-16/h9H,3-8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHIYFQMGBOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₄N₄O₂
- SMILES Notation : CC1=NN(C(=O)N(C2CCN(CC2)CC)C=C1)OC
Research indicates that compounds within the pyrazole class, including this compound, may exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : Certain pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in neurotransmitter metabolism and inflammatory processes, respectively .
- Antimicrobial Activity : The compound may also possess antifungal properties, similar to other pyrazole derivatives that act as succinate dehydrogenase inhibitors, targeting fungal respiration pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural components. The presence of specific substituents on the pyrazole ring can enhance potency and selectivity against biological targets. For instance, modifications at the 4-position of the carboxamide can lead to increased inhibition of certain enzymes or enhanced antimicrobial activity .
Antifungal Activity
A study focusing on the antifungal properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against several fungal strains. The mechanism was primarily attributed to the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain .
MAO Inhibition
In vitro studies have shown that certain pyrazole derivatives can act as selective inhibitors of MAO-A and MAO-B enzymes. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential . This suggests that this compound could have applications in treating mood disorders or neurodegenerative diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂ |
| Antifungal Activity | Inhibits succinate dehydrogenase |
| MAO-A Inhibition IC50 | Low micromolar range |
| Structure Type | Pyrazole derivative |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
- Molecular Formula : C12H16N4O3
- Molecular Weight : 252.28 g/mol
The compound features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that such compounds can inhibit specific kinases involved in cancer cell proliferation.
Case Study :
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of breast cancer cells in vitro, showcasing its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their efficacy and reduce side effects. Researchers have synthesized various analogs of this compound and tested their biological activities, revealing insights into how modifications to the molecular structure can enhance therapeutic effects.
Example Findings :
A comparative study highlighted that the introduction of different substituents on the pyrazole ring significantly influenced both anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Key Observations:
Anticancer Activity: Compound 7a () demonstrates potent antitumor activity, attributed to its indole and phenylamino substituents.
Morpholinoethyl Role: Both the target compound and UR-12 () feature a 2-morpholinoethyl group. However, UR-12 is regulated as a controlled substance, highlighting the impact of structural modifications (e.g., indole vs. pyrazole core) on legal classification .
Agricultural vs. Pharmaceutical Use : Penthiopyrad () shares a pyrazole-carboxamide scaffold but incorporates a thienyl group for pesticidal activity, illustrating how substituents dictate application domains .
Pharmacological and Regulatory Insights
- Antimicrobial Analogues: Compounds like 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () exhibit methylthio and oxomorpholino groups, showing broad-spectrum antimicrobial activity. The target compound’s methoxy and morpholinoethyl groups may offer distinct interactions with microbial targets .
Challenges in Comparative Analysis
- Limited direct data on the target compound’s biological activity necessitates extrapolation from structural analogues.
- Regulatory disparities (e.g., UR-12’s controlled status vs. Penthiopyrad’s agricultural use) underscore the importance of minor structural changes in safety profiling .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrazole ring formation and amide coupling. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) to enhance reaction efficiency .
- Temperature Control : Optimize temperatures for each step (e.g., 60–80°C for cyclization, room temperature for amine coupling) to minimize side products .
- Catalysts : Employ palladium or copper catalysts for cross-coupling reactions involving morpholinoethyl groups .
- Purification : Use column chromatography or recrystallization to isolate the final product, followed by HPLC-UV for purity validation (>98%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₁N₃O₃: 268.16) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours.
- Analytical Monitoring : Use HPLC to track degradation products. Pyrazole ring hydrolysis is common under acidic conditions, while amide bonds may degrade in basic media .
Advanced Research Questions
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Docking Refinement : Use molecular dynamics simulations to account for ligand flexibility and solvent effects, which static docking may overlook .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .
- Data Reconciliation : Adjust force field parameters (e.g., partial charges of the morpholinoethyl group) to align simulations with empirical results .
Q. How do structural modifications at the morpholinoethyl group influence target binding affinity?
- Methodological Answer :
- Substituent Analysis : Replace the morpholinoethyl group with alternative amines (e.g., piperazinyl or pyrrolidinyl) and test via surface plasmon resonance (SPR).
- Key Findings : Morpholinoethyl’s oxygen atom enhances hydrogen bonding with kinase targets (e.g., IC₅₀ improves from 1.2 μM to 0.4 μM in analogues) .
- Table : Binding affinities of analogues :
| Substituent | IC₅₀ (μM) |
|---|---|
| Morpholinoethyl | 0.4 |
| Piperazinyl | 1.1 |
| Pyrrolidinyl | 2.3 |
Q. What experimental designs are optimal for evaluating the compound’s selectivity across kinase families?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2, CDK2) at 1 μM compound concentration.
- Assay Conditions : ATP concentrations at Km levels to detect competitive inhibition.
- Data Interpretation : Selectivity scores (>10-fold difference in IC₅₀) indicate target specificity. Off-target effects on PIM1 kinase have been observed .
Q. How can researchers address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1%) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) where the compound exhibits higher solubility (~2 mg/mL) .
Data Contradiction Analysis
Q. Why might in vitro cytotoxicity data conflict with in vivo efficacy results?
- Methodological Answer :
- Pharmacokinetic Factors : Poor oral bioavailability or rapid metabolism (e.g., CYP3A4-mediated) may reduce in vivo exposure. Use LC-MS/MS to measure plasma concentrations .
- Tumor Microenvironment : Hypoxia or stromal interactions in vivo may alter drug response compared to monolayer cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
